2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide
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Overview
Description
2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiadiazine core, a fluorophenyl group, and a propyl chain, making it a unique molecule with interesting chemical properties.
Mechanism of Action
Target of Action
The compound, 2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide, is primarily targeted against various phytopathogenic fungi . It belongs to the class of cyclic sulfonamides, which are known for their broad-spectrum antifungal activities .
Mode of Action
The compound interacts with its targets by blocking the electron transfer in the fungal respiratory chain, leading to the cessation of fungal growth . This interaction results in substantial and broad-spectrum antifungal activities against the tested phytopathogenic fungi .
Biochemical Pathways
The compound affects the biochemical pathways related to the respiratory chain of fungi. By blocking electron transfer, it disrupts the energy production of the fungi, leading to their growth inhibition .
Result of Action
The compound exhibits substantial and broad-spectrum antifungal activities against various phytopathogenic fungi. For instance, it showed 100%, 80%, 90%, and 90% antifungal activity (in vitro) against Erysiphe graminis, Puccinia sorghi Schw., Colletotrichum lagenarium, and Pseudoperonospora cubensis at 300 μg/mL, respectively . Moreover, it exhibited 85% greenhouse inhibition activity (in vivo) against E. graminis even at 0.2 μg/mL .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. It’s worth noting that the compound has been tested in both in vitro and in vivo environments, suggesting its effectiveness in different conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[e][1,2,4]thiadiazine core This can be achieved through the cyclization of appropriate precursors under acidic conditions
Industrial Production Methods
On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the thiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the nitro groups or other oxidized functionalities.
Substitution: : Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines, alcohols, or halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: : It could be used in the development of new materials or chemical processes.
Comparison with Similar Compounds
This compound can be compared to other thiadiazine derivatives, which may have similar structures but different substituents or functional groups. These comparisons can highlight the uniqueness of this compound and its potential advantages or disadvantages in various applications.
Similar Compounds
2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide
2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-phenylpropyl)acetamide
Properties
IUPAC Name |
2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S2/c1-2-10-22-15-8-3-4-9-16(15)27(24,25)21-18(22)26-12-17(23)20-14-7-5-6-13(19)11-14/h3-9,11H,2,10,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZSIDHCTGPVGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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